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Compound of Interest

Compound Name:
3-Hydroxyadamantane-1-

carboxylic acid

Cat. No.: B033167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyadamantane-1-carboxylic acid, a key intermediate in the synthesis of various

pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Spectroscopic Data
The structural integrity and purity of 3-Hydroxyadamantane-1-carboxylic acid are paramount

in its application. The following spectroscopic data provides a detailed fingerprint of the

molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

1.462-1.517 m 2H Adamantane CH₂

1.541-1.579 m 4H Adamantane CH₂

1.637-1.645 m 6H Adamantane CH₂

2.113-2.119 m 2H Adamantane CH

4.450 br s 1H -OH

11.972 br s 1H -COOH

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid

Chemical Shift (δ) ppm Carbon Type

~178 C=O (Carboxylic acid)

~68 C-OH

~40-50 Adamantane CH

~30-40 Adamantane CH₂

~25-35 Adamantane C (quaternary)

Note: This is a predicted spectrum based on known chemical shifts for adamantane derivatives

and carboxylic acids. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Hydroxyadamantane-1-carboxylic acid is characterized by the presence of a

hydroxyl group, a carboxylic acid, and the adamantane cage.

Table 3: IR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3200 (broad) O-H (Alcohol) Stretching

3300-2500 (broad) O-H (Carboxylic acid) Stretching

2950-2850 C-H (Alkane) Stretching

1760-1690 C=O (Carboxylic acid) Stretching

1320-1210 C-O Stretching

1440-1395 & 950-910 O-H Bending

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Hydroxyadamantane-1-carboxylic acid (Molecular Weight: 196.24 g/mol

), the mass spectrum is expected to show the molecular ion peak and characteristic fragment

ions.[2][3]

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxyadamantane-1-carboxylic acid

m/z Ion

196 [M]⁺ (Molecular Ion)

179 [M-OH]⁺

151 [M-COOH]⁺

135 [Adamantyl]⁺

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary

depending on the ionization method.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

Weigh 5-10 mg of 3-Hydroxyadamantane-1-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b033167?utm_src=pdf-body
https://prepchem.com/3-hydroxyadamantane-1-carboxylic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxyadamantane-1-carboxylic-acid
https://www.benchchem.com/product/b033167?utm_src=pdf-body
https://www.benchchem.com/product/b033167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, relaxation delay of

1-5 seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, relaxation delay

of 2-10 seconds.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Parameters:
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Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected before the

sample spectrum.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as

dichloromethane or methanol.

If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature

(e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b033167#spectroscopic-data-of-3-
hydroxyadamantane-1-carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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